BAY36-7620 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) subtype. [, ] It exhibits inverse agonist activity, meaning it can suppress the basal activity of constitutively active mGluR1a receptors. [, ] BAY36-7620 is widely employed in scientific research as a pharmacological tool to investigate the physiological and pathological roles of mGluR1 in various biological systems, including the central nervous system and cancer cells. [, , ]
Mechanism of Action
BAY36-7620 acts as a non-competitive antagonist of mGluR1, binding to an allosteric site on the receptor distinct from the glutamate binding site. [, ] This binding prevents the receptor from undergoing conformational changes required for signal transduction, even in the presence of glutamate. [] Additionally, BAY36-7620 exhibits inverse agonist activity at the constitutively active mGluR1a receptor, further suppressing its basal activity. [, ]
Applications
Neuroscience Research:
Investigating Synaptic Plasticity: BAY36-7620 is used to study the role of mGluR1 in synaptic plasticity, a crucial process for learning and memory. Studies in rat hippocampal slices have shown that BAY36-7620 can impair long-term potentiation, a form of synaptic plasticity. []
Studying Cerebellar Function: BAY36-7620 helps elucidate mGluR1's role in cerebellar Purkinje cell function and its involvement in motor control. Research has demonstrated that BAY36-7620 can influence the intrinsic excitability of these neurons. []
Exploring Neuroprotective Strategies: Given mGluR1's implication in neurodegenerative diseases, BAY36-7620 is used to investigate potential neuroprotective strategies. Research suggests its potential role in reducing neuronal damage associated with stroke or other neurological conditions. [, ]
Cancer Research:
Investigating Melanoma Growth: Studies have implicated mGluR1 in melanoma development and progression. BAY36-7620 effectively suppresses melanoma cell proliferation, migration, and invasion in vitro and inhibits tumor growth in vivo, highlighting its potential as a therapeutic target. [, ]
Studying Breast Cancer Progression: Research suggests that mGluR1 contributes to the progression of triple-negative breast cancer. BAY36-7620 inhibits cell proliferation, anchorage-independent growth, and invasion in vitro and hinders tumor formation in vivo, suggesting its potential therapeutic application in this cancer subtype. [, , , ]
Exploring Glioma Treatment: BAY36-7620 has demonstrated anti-cancer effects in human glioma cells. It reduces cell viability, increases cell death, and attenuates invasion and migration. These effects are linked to its ability to inhibit the PI3K/Akt/mTOR pathway. []
Gastrointestinal Research:
Understanding Colonic Motility: BAY36-7620 helps dissect the role of mGluR1 in the enteric nervous system and its influence on colonic motility. Studies show that BAY36-7620 reduces the frequency of colonic migrating motor complexes, suggesting mGluR1's involvement in regulating intestinal movements. []
Related Compounds
Compound Description: (3H)R214127 is a potent and selective radioligand for the mGlu1 receptor. [] It demonstrates high affinity binding to rat mGlu1a receptors, similar to BAY36-7620. [] Binding studies reveal that (3H)R214127, NPS 2390, BAY 36-7620, and CPCCOEt likely bind to the same site or mutually exclusive sites on the mGlu1 receptor. []
Relevance: Like BAY36-7620, (3H)R214127 acts as a non-competitive antagonist of the mGlu1 receptor. [] Unlike competitive ligands like glutamate and quisqualate, it does not bind to the glutamate-binding pocket. [] The structural similarities between (3H)R214127 and BAY36-7620 suggest they may share a similar binding mechanism and target the transmembrane region of the mGlu1 receptor. []
Compound Description: NPS 2390 is a potent non-competitive mGlu1 receptor antagonist. [] It completely blocks the binding of (3H)R214127 to rat mGlu1a receptors. []
Relevance: NPS 2390 and BAY36-7620 are both potent and selective non-competitive antagonists of the mGlu1 receptor. [, ] Their ability to block (3H)R214127 binding suggests they may share a common binding site on the receptor, potentially within the transmembrane domain. []
Compound Description: BAY36-7620 is a potent and selective non-competitive antagonist with inverse agonist activity at mGlu1 receptors. [] It inhibits both agonist-induced and constitutive activity of the mGlu1a receptor. [] Studies suggest BAY36-7620 exerts its effects by binding to the transmembrane region of the mGlu1 receptor, specifically within transmembrane helices 4 to 7. []
Compound Description: MPEP is a selective negative allosteric modulator (NAM) of the mGlu5 receptor. [] It effectively inhibits mGlu5 receptor signaling in various neuronal populations. []
Relevance: While structurally distinct from BAY36-7620, MPEP provides insights into the functional interplay between mGlu1 and mGlu5 receptors. [] Studies using MPEP in conjunction with BAY36-7620 reveal a cooperative signaling mechanism between these receptor subtypes. [] The ability of MPEP to modulate mGlu5 activity and subsequently impact mGlu1 signaling highlights the complex interplay between these receptors and their potential as therapeutic targets.
Riluzole
Compound Description: Riluzole is an FDA-approved drug for amyotrophic lateral sclerosis, believed to inhibit glutamate release. [, , , , ] It demonstrates anti-cancer properties in various cancer models, including breast cancer and melanoma. [, , , , ] Riluzole exhibits a broader mechanism of action compared to BAY36-7620, affecting cell cycle progression, DNA damage response, and cellular metabolism. [, ]
Relevance: Riluzole, although not structurally related to BAY36-7620, is investigated alongside BAY36-7620 in several studies exploring the role of glutamate signaling in cancer. [, , , , ] While both compounds demonstrate anti-cancer effects, riluzole exhibits broader activity, suggesting potential off-target effects or involvement in multiple signaling pathways. [, ] The comparison between riluzole and BAY36-7620 helps dissect the specific contributions of mGlu1 receptor antagonism from other mechanisms in mediating anti-cancer effects.
LY367385
Compound Description: LY367385 is an mGlu1 receptor antagonist, exhibiting inverse agonist activity at mGlu1a receptors. [, ] It inhibits both constitutive and agonist-induced mGlu1 receptor signaling. [] LY367385, similar to BAY36-7620, can suppress the constitutive internalization of the mGlu1a receptor. []
Relevance: LY367385 shares a similar pharmacological profile with BAY36-7620, acting as an inverse agonist at the mGlu1a receptor. [, ] Both compounds demonstrate the ability to inhibit constitutive receptor activity and internalization, suggesting a shared mechanism of action. [] The structural similarities between LY367385 and BAY36-7620 provide further support for their similar binding mode and target site on the mGlu1 receptor.
L-Quisqualic acid
Compound Description: L-Quisqualic acid is an agonist of mGlu1 receptors. [] It activates mGlu1 receptors, leading to downstream signaling events. []
Relevance: L-Quisqualic acid serves as a pharmacological tool to counteract the inhibitory effects of mGlu1 antagonists like BAY36-7620. [] By activating mGlu1 receptors, L-Quisqualic acid can reverse the anti-cancer effects mediated by mGlu1 receptor blockade. []
LY354740
Compound Description: LY354740 is a potent agonist of mGlu2/3 receptors. [] It activates these receptors, leading to downstream signaling events and potential neuroprotective effects. []
Relevance: Although not directly interacting with mGlu1 receptors, LY354740 provides insights into the broader context of mGlu receptor pharmacology and potential therapeutic applications. [] Its neuroprotective effects highlight the diverse roles of mGlu receptors in CNS disorders and potential therapeutic avenues. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
B355252 is a neuroprotective agent. It potentiates NGF-induced neurite outgrowth in NS-1 cells (EC50 = ~1 μM). B355252 inhibits glutamate-induced excitotoxicity in HT-22 cells in a concentration-dependent manner and inhibits glutamate-induced decreases in GSH levels and increases in Bax levels, intracellular accumulation of calcium, and production of reactive oxygen species (ROS) in HT-22 cells when used at a concentration of 8 μM. It also inhibits decreases in cell viability, increases in ROS production, and mitochondrial membrane depolarization induced by 6-hydroxydopamine (6-OHDA;) in HT-22 cells, an in vitro model of Parkinson’s disease. Novel potentiator of nerve growth factor (NGF)-induced neurite outgrowth, blocking Ca2+ and ROS production, suppressing glutamate-evoked oxidative stress, and altering the phosphorylation states of Erk kinases B355252 is a neuroprotective agent that potentiates nerve growth factor (NGF)-induced neurite outgrowth and protects against cell death caused by glutamate-evoked oxidative stress.
RAD51 inhibitor B02 is an inhibitor of RAD51 recombinase (IC50 = 27.4 µM in a FRET-based DNA strand exchange assay), which is often overexpressed in cancer cells. It is selective for RAD51 over the E. coli homologue RecA at concentrations up to 250 µM and over RAD54 at concentrations up to 200 µM. RAD51 inhibitor B02 inhibits RAD51 binding to single-stranded DNA (ssDNA) and disrupts double-stranded DNA binding to the RAD51/ssDNA filament. It inhibits irradiation-induced RAD51 foci formation in HEK293 cells at a concentration of 50 µM. RAD51 inhibitor B02 increases sensitivity to cisplatin in mouse embryonic fibroblasts in vitro and in an MDA-MB-231 mouse xenograft model when used at a dose of 50 mg/kg. B02, also known as RAD51-IN-02, is a RAD51 inhibitor. B02 can enhance DOX sensitivity of MM cells. Combining low-toxicity doses of DOX and B02 resulted in significant synthetic lethality, observed as increased apoptosis and reduced viability compared to either agent alone, or to the product of their individual effects.
B 746 is an antibacterial agent primarily used in therapy for leprosy and Mycobacterium avium infections as well as against Mycobacterium tuberculosis, including those with multi-drug resistance.
FTase inhibitor I is a potent inhibitor of farnesyltransferase (FTase; IC50 = 21 nM) that is greater than 30-fold selective for FTase over geranylgeranyl transferase (GGTase; IC50 = 790 nM). It prevents farnesylation of Ras and inhibits proliferation of cells transformed by Ras farnesylation. In a dog model of subarachnoid hemorrhage, it reduces GTP-Ras in spastic basilar arteries, decreases angiographic vasospasm, and improves clinical scores. B 581 is a dipeptide obtained from the tetrapeptide Cys-Val-Phe-Met by reduction of the amide carbonyl groups of the Cys and Val residues. It has a role as a peptidomimetic and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor.